Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide adheres to IUPAC guidelines by prioritizing functional groups and substituents in descending order of seniority. The parent structure, carbonothioic dihydrazide , is modified by two substituents:
- A (2-bromophenyl)amino-thioxomethyl group attached to the N'' position.
- An (1E)-1-(2-pyridinyl)ethylidene moiety at the N''' position.
The E configuration in the ethylidene group indicates that the higher-priority substituents (pyridinyl and hydrogen) are on opposite sides of the double bond. Numerical locants (N'' and N''') specify the attachment points on the dihydrazide backbone, while the 2-bromo prefix denotes bromine’s position on the phenyl ring.
Molecular Formula Analysis (C₁₅H₁₅BrN₆S₂)
The molecular formula C₁₅H₁₅BrN₆S₂ reveals the compound’s atomic composition:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 15 | 1.008 | 15.12 |
| Br | 1 | 79.904 | 79.904 |
| N | 6 | 14.01 | 84.06 |
| S | 2 | 32.06 | 64.12 |
| Total | - | - | 423.35 |
The calculated molecular mass (423.35 g/mol) aligns with experimental data from thiocarbohydrazide analogs. Elemental percentages are:
- Carbon : $$ \frac{180.15}{423.35} \times 100 = 42.56\% $$
- Hydrogen : $$ \frac{15.12}{423.35} \times 100 = 3.57\% $$
- Bromine : $$ \frac{79.904}{423.35} \times 100 = 18.88\% $$
- Nitrogen : $$ \frac{84.06}{423.35} \times 100 = 19.86\% $$
- Sulfur : $$ \frac{64.12}{423.35} \times 100 = 15.15\% $$
The high nitrogen and sulfur content suggests potential for hydrogen bonding and polar interactions, critical in crystal packing and solubility.
Stereochemical Features of the (1E)-1-(2-Pyridinyl)ethylidene Moiety
The (1E)-1-(2-pyridinyl)ethylidene group introduces planar geometry due to the rigid C=N double bond. The E configuration places the pyridinyl ring and hydrogen atom on opposite sides, minimizing steric clashes and enabling conjugation with the pyridine’s π-system. This arrangement stabilizes the molecule via:
- Resonance effects : Delocalization of electrons across the hydrazide and pyridinyl groups.
- Intermolecular interactions : Pyridine’s nitrogen atom participates in hydrogen bonding with adjacent molecules.
Comparative analysis with the Z isomer would reveal reduced stability due to unfavorable van der Waals repulsions between the pyridinyl ring and hydrazide backbone.
Comparative Structural Analysis with Ortho- vs. Para-Bromophenyl Isomers
Substituting bromine at the ortho (2-) versus para (4-) position on the phenyl ring induces distinct structural and electronic effects:
| Feature | Ortho-Bromophenyl Isomer | Para-Bromophenyl Isomer |
|---|---|---|
| Steric effects | Steric hindrance between Br and NH group | Minimal steric interference |
| Electronic effects | Electron-withdrawing Br meta-directs | Br para-directs via resonance |
| Dipole moment | Higher due to asymmetric charge distribution | Lower due to symmetry |
| Crystal packing | Less dense due to irregular shape | More regular, facilitating close packing |
Ortho substitution disrupts molecular planarity, reducing conjugation efficiency between the phenyl ring and thiocarbohydrazide core. This contrasts with para-substituted analogs, where bromine’s position enhances symmetry and electronic delocalization.
Properties
CAS No. |
127142-15-8 |
|---|---|
Molecular Formula |
C15H15BrN6S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15BrN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
InChI Key |
ZWFNQUPYTFINHO-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Br)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Br)C2=CC=CC=N2 |
Origin of Product |
United States |
Biological Activity
Carbonothioic dihydrazide, specifically the compound N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
Carbonothioic dihydrazide derivatives are characterized by their unique structural features, which include two hydrazine groups attached to a thio group. The molecular formula for carbonothioic dihydrazide is with a molecular weight of 166.19 g/mol. The synthesis typically involves the reaction of carbon disulfide with hydrazine derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF) or ethanol .
Biological Activity Overview
Research indicates that carbonothioic dihydrazide and its derivatives exhibit significant antimicrobial and anticancer activities. These compounds have shown promise in various studies, demonstrating effectiveness against a range of pathogens and cancer cell lines.
Antimicrobial Activity
Carbonothioic dihydrazide derivatives have been evaluated for their antibacterial and antifungal properties. Studies have reported that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of phenolic rings in some derivatives enhances their antimicrobial activity due to improved lipophilicity, facilitating better penetration into microbial membranes .
Anticancer Properties
Recent phenotypic screenings have highlighted the anticancer potential of thiocarbohydrazone derivatives related to carbonothioic dihydrazide. For instance, certain derivatives have been shown to induce apoptosis in leukemia and breast cancer cell lines by impairing DNA replication through a reactive oxygen species (ROS)-independent pathway. Notably, compounds such as 1,5-bis(salicylidene)thiocarbohydrazide displayed higher efficacy compared to standard chemotherapeutics like etoposide .
The biological activity of carbonothioic dihydrazide derivatives can be attributed to several mechanisms:
- Metal Complexation : These compounds can form stable complexes with transition metals, enhancing their biological activity. Metal-carbonothioic dihydrazide complexes have been studied for their potential anticancer effects, leveraging the unique reactivity of metal ions .
- Enzyme Inhibition : As antimicrobial agents, these compounds may inhibit bacterial enzymes or disrupt cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, certain derivatives have been shown to trigger apoptosis through modulation of cell cycle checkpoints and activation of intrinsic apoptotic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of carbonothioic dihydrazide derivatives:
- Antimicrobial Screening : A study demonstrated that various thiocarbohydrazone derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with metal complexes showing enhanced toxicity compared to their parent ligands .
- Anticancer Efficacy : Research involving phenotypic screening revealed that specific thiocarbohydrazones could inhibit DNA topoisomerase IIα, a critical target in cancer therapy. The most promising compound showed an inhibition rate superior to traditional chemotherapeutics .
- Complex Formation Studies : Investigations into the interaction between carbonothioic dihydrazide and transition metals indicated that these complexes could enhance the therapeutic potential of the parent compound by improving solubility and bioavailability .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that carbonothioic dihydrazide derivatives exhibit notable antimicrobial properties against various microbial strains. The mechanism of action involves disruption of essential cellular processes through interaction with enzymes.
Case Studies
- A study demonstrated that derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 20 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively.
Assay Results
- DPPH Radical Scavenging Assay : Significant scavenging activity was observed.
- ABTS Radical Cation Decolorization Assay : Over 50% inhibition was recorded.
- Nitric Oxide Scavenging Assay : Moderate activity was noted, indicating its role as an antioxidant.
Anticancer Activity
The anticancer properties of carbonothioic dihydrazide derivatives are under investigation, focusing on their ability to inhibit cell proliferation.
In Vitro Studies
- Research has shown that these compounds can inhibit ribonucleotide reductase activity, crucial for DNA synthesis.
- A study highlighted the effectiveness of structural modifications in enhancing anticancer activity.
Synthetic Applications
Carbonothioic dihydrazide serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for the formation of various derivatives with tailored properties.
Synthesis Techniques
Common synthetic methods include:
- Reactions with oxidizing agents like hydrogen peroxide.
- Use of reducing agents such as sodium borohydride.
- Continuous flow reactors for consistent product quality.
Comparison with Similar Compounds
a. Substituent Effects on Reactivity
- Adamantane- and Ferrocene-Based Thiocarbohydrazones (): These derivatives, synthesized from carbonothioic dihydrazide and adamantanone/acetylferrocene, exhibit corrosion inhibition properties due to their planar, conjugated structures.
- Triazolothiadiazoles (): Reaction of carbonothioic dihydrazide with L-amino acids and phosphorus oxychloride yields triazolothiadiazoles. The target compound’s bromine atom and pyridine ring may direct regioselectivity in similar reactions, favoring thiadiazole over thiadiazine formation compared to simpler analogs .
b. Metal Complexation Behavior
- Co(II), Ni(II), and Cu(II) Complexes (): Thiocarbohydrazides with hydroxyimino-phenylpropylidene substituents form stable metal complexes.
Physical and Chemical Properties
Solubility and Polymorphism ():
Oxalyl dihydrazide displays polymorphism due to variable hydrogen-bonding arrangements. The target compound’s bulky substituents may reduce polymorphism but increase solubility in polar aprotic solvents (e.g., DMF) compared to aliphatic analogs .Thermal Stability ():
Hydrazinecarbothiohydrazides with benzothiazole substituents (e.g., compound H25 in ) exhibit melting points >200°C. The target compound’s aromatic groups likely confer similar thermal stability, with decomposition pathways influenced by bromine’s electron-withdrawing effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing asymmetrical carbonothioic dihydrazide derivatives, such as the target compound?
- Methodological Answer : The synthesis typically involves condensation reactions between thiocarbohydrazide and substituted carbonyl precursors. For example, mono-substituted intermediates (e.g., (1-(pyridin-2-yl)ethylidene) carbonohydrazide) are first synthesized under reflux in ethanol, followed by sequential reactions with bromophenyl-thioxomethyl precursors. Characterization involves elemental analysis, FT-IR (to confirm loss of C=O bands at 1650–1850 cm⁻¹), and NMR spectroscopy .
Q. How are structural ambiguities resolved in thiocarbohydrazide derivatives?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemical configurations (e.g., E/Z isomerism in hydrazone moieties). For example, crystallographic data confirmed the 1E,5E configuration in a disubstituted carbonothioic dihydrazide derivative, while IR and NMR validated hydrogen bonding and tautomeric forms .
Q. What are the common applications of thiocarbohydrazide derivatives in experimental chemistry?
- Methodological Answer : These derivatives serve as ligands for metal complexes (e.g., Co(II), Ni(II), Cu(II)) due to their N, S donor atoms. Complexation studies involve refluxing with metal salts in ethanol, followed by conductivity measurements and UV-Vis spectroscopy to confirm octahedral or square-planar geometries .
Q. How do researchers assess the purity and stability of such compounds?
- Methodological Answer : Purity is evaluated via HPLC with UV detection (λ = 254–280 nm), while thermal stability is assessed using TGA/DSC. For instance, decomposition temperatures above 200°C indicate robustness for catalytic or material science applications .
Advanced Research Questions
Q. What factors influence the equilibrium between molecular triangles and squares in supramolecular assemblies involving pyridyl-hydrazide ligands?
- Methodological Answer : Solvent polarity and ligand flexibility dictate self-assembly. Studies using Pd(II) complexes with pyridyl ligands (e.g., 1,2-bis(4-pyridyl)ethylene) show that polar solvents favor molecular squares, while non-polar media stabilize triangles. NMR titrations and mass spectrometry track equilibrium shifts .
Q. How do reaction conditions (e.g., solvent, temperature) lead to divergent products in hydrazonoyl halide reactions?
- Methodological Answer : For example, carbonothioic dihydrazide reacts with hydrazonoyl chloride in DMF to yield thiadiazine derivatives (64% yield), while ethanol promotes thiadiazole formation. Computational modeling (DFT) rationalizes solvent effects on transition states .
Q. What computational approaches are used to predict biological activity, such as enzyme inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with targets like glucosamine-6-phosphate synthase evaluates binding affinities. A study on similar dihydropyridine-carbohydrazide derivatives identified hydrogen bonds with Arg73 and hydrophobic interactions with Phe419, validated by MD simulations .
Q. How do structural modifications (e.g., bromophenyl vs. pyridyl groups) alter antioxidant efficacy?
- Methodological Answer : DPPH radical scavenging assays show that electron-withdrawing groups (e.g., bromophenyl) enhance activity (~33%) compared to unsubstituted analogs. ESR spectroscopy quantifies radical quenching efficiency, correlating with Hammett σ values .
Contradictions and Resolutions
- Contradiction : reports divergent products (thiadiazoles vs. thiadiazines) from the same reactants under different solvents.
- Resolution : Solvent polarity (DMF vs. ethanol) alters reaction pathways by stabilizing intermediates. DMF promotes nucleophilic attack at the thiocarbonyl group, favoring thiadiazines, while ethanol accelerates elimination steps for thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
